4'-Chloro-3-(4-methylphenyl)propiophenone
Description
4'-Chloro-3-(4-methylphenyl)propiophenone (CAS 22422-21-5), with the IUPAC name 1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one, is a substituted propiophenone derivative featuring a chloro group at the para position of one aromatic ring and a methyl group at the para position of the adjacent phenyl ring . Propiophenone derivatives are often explored for their reactivity in α-functionalization reactions (e.g., selenation, sulfuration) and pharmacological properties, such as antifungal and herbicidal effects .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEADJHXZXINEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644123 | |
| Record name | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117825-87-3 | |
| Record name | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
4-Chlorobenzaldehyde reacts with an ethyl Grignard reagent (e.g., ethyl magnesium bromide) in tetrahydrofuran (THF) at temperatures ≤10°C to prevent side reactions. The aldehyde undergoes nucleophilic addition, forming a secondary alcohol intermediate:
After quenching with hydrochloric acid, the crude alcohol is extracted and concentrated. The patent reports >98% purity for analogous intermediates using this approach.
Introducing the 4-Methylphenyl Group
To attach the 4-methylphenyl moiety at the β-position, a modified Grignard reagent—4-methylphenyl magnesium bromide—is employed. This step requires precise stoichiometry (1:1 molar ratio of aldehyde to Grignard reagent) and inert conditions to avoid proto-decomposition. Challenges include competitive formation of diarylmethanol byproducts, which are minimized by slow reagent addition and low temperatures.
Catalytic Oxidation to Propiophenone
The secondary alcohol intermediate is oxidized to the target ketone using a composite catalyst system. This method, adapted from patent CN111393272A, achieves high selectivity and yield.
Composite Catalyst Composition
The catalyst comprises three components:
-
Nitroxide radical : 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) or derivatives.
-
Inorganic bromide : Sodium bromide (NaBr) or hydrobromic acid (HBr).
-
Nitrite : tert-Butyl nitrite (t-BuONO) or isoamyl nitrite.
Optimal molar ratios are 1:2:2 (nitroxide:Br⁻:nitrite), with catalyst loading at 5 mol% relative to the alcohol.
Oxidation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile or water |
| Oxygen pressure | 2–5 MPa |
| Temperature | 80–120°C |
| Reaction time | 6–24 hours |
Under these conditions, the alcohol oxidizes to 4'-chloro-3-(4-methylphenyl)propiophenone with 90–95% yield. Side products (e.g., over-oxidized acids) account for <2% of the output.
Alternative Synthetic Routes
Friedel-Crafts Acylation
While less common due to the deactivating effect of the chloro substituent, Friedel-Crafts acylation can be employed with strongly activating groups. For example, using a pre-functionalized aryl ring (e.g., 4-methylphenyl ether) enhances reactivity:
Yields for this route are lower (50–60%) compared to Grignard methods.
Cross-Coupling Approaches
Suzuki-Miyaura coupling between a halogenated propiophenone derivative (e.g., 3-bromo-4'-chloropropiophenone) and 4-methylphenylboronic acid offers regioselectivity:
This method requires palladium catalysts and achieves 75–85% yield but involves higher costs.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4’-Chloro-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in developing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4'-chloro-3-(4-methylphenyl) derivative exhibits higher log P (~3.7) compared to fluorinated analogs (~3.2–3.4), making it more suitable for crossing lipid membranes .
- Substituent Effects : Chloro groups at para positions (e.g., 4'-Cl) enhance stability and electron-withdrawing effects, whereas ortho-substituents (e.g., 2'-Cl) may sterically hinder reactions .
Antifungal and Herbicidal Activity
- Chloro-3-(pyridyl)propionates: Compounds like chloro-3-(2-oxo-hydroxy-pyridyl) propionate (A2) show 50–60% inhibition against Rhizoctonia solani, outperforming this compound in direct antifungal assays .
- Methylphenyl vs. Fluorophenyl Derivatives: The methyl group in this compound may enhance membrane permeability compared to fluorophenyl analogs, but fluorine substitution improves target specificity in enzyme inhibition .
Biological Activity
4'-Chloro-3-(4-methylphenyl)propiophenone, a member of the propiophenone class, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₇H₁₅ClO
- Molecular Weight : Approximately 284.76 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 1.56 µg/mL |
| Enterococcus faecium (VRE) | 3.12 µg/mL |
| Escherichia coli | Not effective |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer activity against various cancer cell lines. The MTT assay results indicate that it is particularly effective against breast cancer cells (MDA-MB-231) and glioblastoma (U-87).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15.0 |
| U-87 (glioblastoma) | 12.5 |
| HeLa (cervical cancer) | 20.0 |
The compound's cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using the DPPH radical scavenging method. Results indicate that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : It can disrupt the integrity of bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, contributing to reduced viability.
Case Studies and Research Findings
Several studies have focused on the therapeutic potential of this compound:
- A study published in a peer-reviewed journal highlighted its efficacy against MRSA strains, demonstrating comparable activity to standard antibiotics such as vancomycin .
- Another investigation assessed its anticancer properties, revealing that treatment with varying concentrations led to significant reductions in cell viability in both MDA-MB-231 and U-87 cell lines .
Q & A
Q. What are the recommended synthetic methodologies for chloro-substituted propiophenones, and how can reaction yields be optimized?
Propiophenone derivatives are typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃). For 4'-chloro derivatives, chlorobenzene or substituted chlorobenzenes are used as starting materials. To optimize yields:
- Use anhydrous conditions to prevent catalyst deactivation.
- Control reaction temperature (typically 0–50°C) to minimize side reactions.
- Employ stoichiometric ratios of acyl chloride to aromatic substrate (1:1.2) for complete conversion .
Table 1: Comparison of Propiophenone Synthesis Methods
| Starting Material | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorotoluene | AlCl₃ | 65–75 | |
| 3-Methylphenol | FeCl₃ | 55–60 |
Q. What purification techniques are effective for isolating 4'-chloro-propiophenone derivatives?
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for higher purity.
- Distillation : For volatile byproducts, fractional distillation under reduced pressure is recommended .
Q. What safety protocols should be followed when handling chlorinated aromatic compounds?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store waste in labeled containers for professional disposal to prevent environmental contamination.
- Emergency response: Rinse exposed skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing multiple substituents on aromatic rings?
Regioselectivity in propiophenone synthesis depends on directing groups:
- Electron-donating groups (e.g., -CH₃) direct electrophiles to para/ortho positions.
- Steric hindrance : Bulky substituents at the 3-position favor para-substitution on the second aromatic ring.
- Microwave-assisted synthesis enhances reaction specificity by reducing side reactions .
Q. What advanced structural characterization techniques are suitable for confirming the molecular geometry of 4'-chloro-propiophenone derivatives?
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.74 Å).
- NMR Spectroscopy : <sup>13</sup>C NMR distinguishes carbonyl carbons (~200 ppm) and aromatic carbons (~120–140 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 262.05 for C₁₆H₁₄ClO) .
Table 2: Structural Data for Related Compounds
| Compound | C-Cl Bond Length (Å) | Carbonyl <sup>13</sup>C NMR (ppm) |
|---|---|---|
| 1-Acetyl-3-(4-chlorophenyl) | 1.73 | 198.2 |
| (Z)-Ethyl 2-(4-chlorophenyl) | 1.75 | 197.8 |
Q. How can 4'-chloro-propiophenones be utilized as intermediates in heterocyclic drug synthesis?
- Thiadiazine Derivatives : React with hydrazines to form hydrazone intermediates, which cyclize under acidic conditions (e.g., H₂SO₄).
- Oxazolo-pyridines : Couple with aminopyridines via Pd-catalyzed cross-coupling reactions.
- Bioactive Molecules : Serve as precursors for antifungal or anti-inflammatory agents by introducing sulfonamide or trifluoromethyl groups .
Table 3: Applications in Heterocyclic Synthesis
| Target Molecule | Reaction Conditions | Bioactivity |
|---|---|---|
| Oxazolo[5,4-b]pyridine | Pd(OAc)₂, K₂CO₃, DMF, 80°C | Anticancer |
| 1,3,4-Thiadiazine | Hydrazine, H₂SO₄, reflux | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
